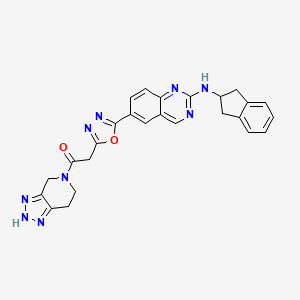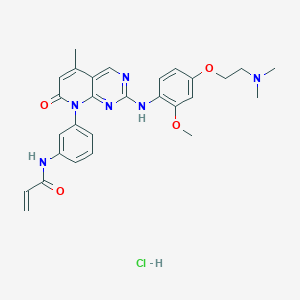
EGFR-IN-1 hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EGFR-IN-1 hydrochloride is an irreversible and specific inhibitor of the L858R/T790M mutant epidermal growth factor receptor (EGFR). It exhibits potent antitumor and antiproliferative activity, particularly in H1975 cells and mutant HCC827 cells . This compound is highly selective, with a 100-fold preference for mutant EGFR over the wild-type .
Méthodes De Préparation
The synthesis of EGFR-IN-1 hydrochloride involves several steps, including the formation of the core structure and subsequent functionalization. The preparation method typically includes:
Formation of the Core Structure: This involves the synthesis of the quinazoline core, which is a common scaffold in many EGFR inhibitors.
Functionalization: The core structure is then functionalized with various substituents to enhance its inhibitory activity and selectivity.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production: Large-scale production involves optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
EGFR-IN-1 hydrochloride undergoes several types of chemical reactions:
Oxidation: This reaction can modify the functional groups attached to the core structure, potentially altering its activity.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, which can replace existing functional groups on the molecule.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
EGFR-IN-1 hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a tool compound to study the structure-activity relationships of EGFR inhibitors.
Biology: Researchers use it to investigate the role of EGFR in cell signaling and cancer progression.
Medicine: It serves as a lead compound for the development of new anticancer drugs targeting EGFR mutations.
Industry: The compound is used in the pharmaceutical industry for the development and testing of new cancer therapies
Mécanisme D'action
EGFR-IN-1 hydrochloride exerts its effects by irreversibly binding to the L858R/T790M mutant EGFR. This binding inhibits the phosphorylation of tyrosine residues, which is a critical step in the activation of downstream signaling pathways involved in cell proliferation and survival. By blocking this pathway, the compound effectively inhibits the growth of cancer cells that harbor these mutations .
Comparaison Avec Des Composés Similaires
EGFR-IN-1 hydrochloride is unique in its high selectivity for the L858R/T790M mutant EGFR. Similar compounds include:
Gefitinib: A first-generation EGFR inhibitor with oral activity.
Erlotinib: Another first-generation inhibitor used for non-small cell lung cancer.
Osimertinib: A third-generation inhibitor that targets the T790M resistance mutation.
Lapatinib: An inhibitor of both EGFR and ErbB2, used for breast cancer treatment .
These compounds share a common mechanism of action but differ in their selectivity, potency, and clinical applications. This compound stands out due to its high selectivity for specific EGFR mutations, making it a valuable tool in cancer research and therapy.
Propriétés
Formule moléculaire |
C28H31ClN6O4 |
|---|---|
Poids moléculaire |
551.0 g/mol |
Nom IUPAC |
N-[3-[2-[4-[2-(dimethylamino)ethoxy]-2-methoxyanilino]-5-methyl-7-oxopyrido[2,3-d]pyrimidin-8-yl]phenyl]prop-2-enamide;hydrochloride |
InChI |
InChI=1S/C28H30N6O4.ClH/c1-6-25(35)30-19-8-7-9-20(15-19)34-26(36)14-18(2)22-17-29-28(32-27(22)34)31-23-11-10-21(16-24(23)37-5)38-13-12-33(3)4;/h6-11,14-17H,1,12-13H2,2-5H3,(H,30,35)(H,29,31,32);1H |
Clé InChI |
SDTFYMHVYLJYFV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)N(C2=NC(=NC=C12)NC3=C(C=C(C=C3)OCCN(C)C)OC)C4=CC=CC(=C4)NC(=O)C=C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



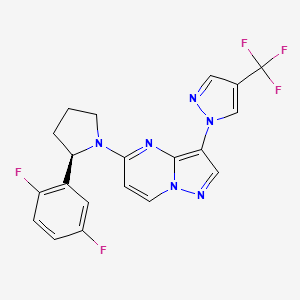
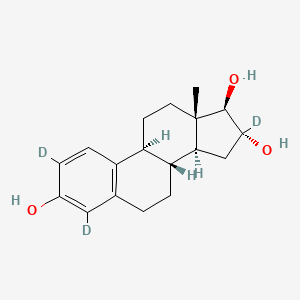
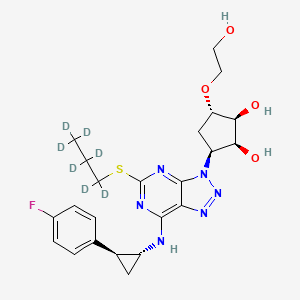
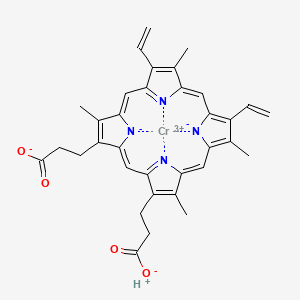
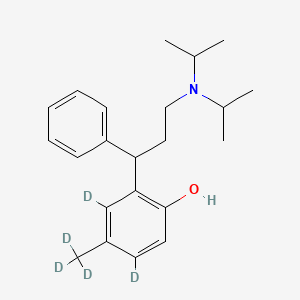
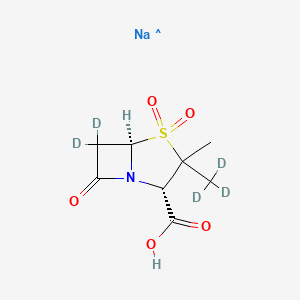


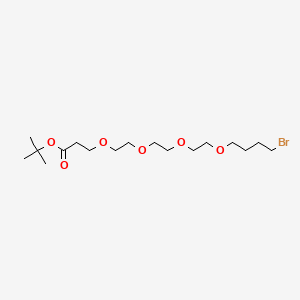
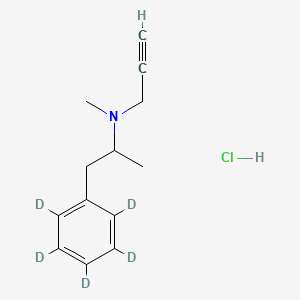
![nonasodium;(2S,3S,4S,5R,6R)-6-[(2R,3R,4S,5R,6R)-6-[(2R,3S,4S,5R,6R)-2-carboxylato-4,5-dimethoxy-6-[(2R,3R,4S,5R,6S)-6-methoxy-4,5-disulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-disulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-4,5-dimethoxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trimethoxy-6-(sulfonatooxymethyl)oxan-2-yl]oxyoxane-2-carboxylate](/img/structure/B15144343.png)
